
2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide, also known as CTAP, is a small molecule that has been studied extensively for its potential use in scientific research. CTAP is a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction.
Mecanismo De Acción
2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is primarily found in the brain and spinal cord. When activated by endogenous opioids such as dynorphins, the KOR produces a variety of physiological effects, including analgesia, dysphoria, and stress responses. This compound blocks the binding of endogenous opioids to the KOR, thereby preventing their activation and producing a range of physiological effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects by blocking the activation of the KOR. These effects include the attenuation of stress-induced analgesia, the reduction of drug-seeking behavior in animal models of addiction, and the modulation of pain perception. This compound has also been shown to produce antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide is its high selectivity for the KOR, which allows researchers to study the specific effects of KOR activation or inhibition without affecting other opioid receptors. This compound is also relatively easy to synthesize and has a long shelf-life, making it a convenient tool for scientific research. However, one limitation of this compound is that it can produce off-target effects at high concentrations, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide and its effects on the KOR. One area of interest is the development of more selective KOR antagonists that can be used in clinical trials for the treatment of psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on the KOR, which could lead to the development of more effective and specific KOR modulators. Finally, there is a need for further research on the physiological and behavioral effects of this compound in animal models and humans, which could provide valuable insights into the role of the KOR in health and disease.
Métodos De Síntesis
2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-cyclopropyl-1,2,3-triazole with 3-bromopentan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide has been used extensively in scientific research to study the role of the KOR in various physiological processes. For example, this compound has been used to investigate the effects of KOR activation on pain perception, stress responses, and drug addiction. This compound has also been used to study the potential therapeutic effects of KOR antagonists in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(3-hydroxypentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-2-10(17)5-6-13-12(18)8-16-7-11(14-15-16)9-3-4-9/h7,9-10,17H,2-6,8H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLLELKSCDBCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)CN1C=C(N=N1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

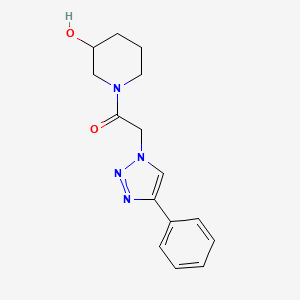
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)

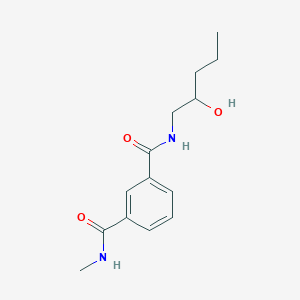
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)

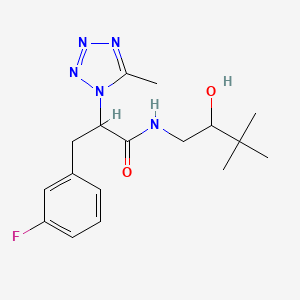
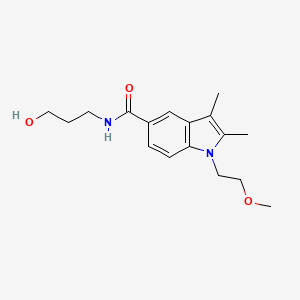
![2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B6641146.png)
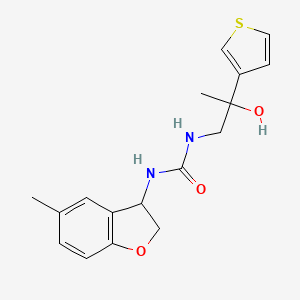

![1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea](/img/structure/B6641157.png)
![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)